(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic molecule featuring a thiazine ring, multiple aromatic groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazine ring, followed by the introduction of the various substituents through nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives and molecules with comparable functional groups, such as:
- (2Z)-2-[(4-BROMOPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
- (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-N-(4-HYDROXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
Uniqueness
The uniqueness of (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23ClFN3O3S |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-3-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H23ClFN3O3S/c1-34-22-12-10-20(11-13-22)29-25(33)23-16-24(32)31(15-14-17-2-6-19(28)7-3-17)26(35-23)30-21-8-4-18(27)5-9-21/h2-13,23H,14-16H2,1H3,(H,29,33) |
InChI Key |
GCTRFGZJWZOCRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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